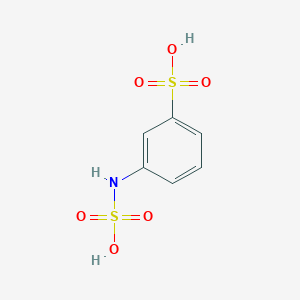

Benzenesulfonic acid, 3-(sulfoamino)-

Description

Overview of Arylsulfonic Acids and their Chemical Significance in Organic Chemistry

Arylsulfonic acids are a class of organosulfur compounds with the general formula ArSO₃H, where Ar represents an aryl group, such as a phenyl or naphthyl ring. wikipedia.orgbritannica.com They are among the most important organosulfur compounds, primarily due to their pronounced acidity and versatility in synthesis. britannica.com Benzenesulfonic acid, the parent compound of this series, is a strong acid, nearly completely dissociated in water, with a pKa of -2.8. acs.orgwikipedia.org

The sulfonic acid group (-SO₃H) is highly polar and imparts water solubility to the parent aromatic hydrocarbon. britannica.comfiveable.me This property is exploited in the manufacturing of detergents, water-soluble dyes, and certain pharmaceuticals. wikipedia.orgbritannica.com The production of arylsulfonic acids is typically achieved through sulfonation, an electrophilic aromatic substitution reaction where the aromatic compound reacts with sulfur trioxide, often using concentrated sulfuric acid as the agent. wikipedia.orgbritannica.com

In organic synthesis, arylsulfonic acids are widely employed as strong, non-oxidizing acid catalysts that are soluble in organic solvents. wikipedia.org Common examples include p-toluenesulfonic acid and methanesulfonic acid. wikipedia.org Furthermore, the sulfonyl group can act as a protecting group or a meta-director in subsequent electrophilic aromatic substitutions. wikipedia.org The C-S bond in arylsulfonic acids is robust, but can be cleaved under specific conditions, such as hydrolysis at high temperatures, which regenerates the parent arene. wikipedia.orgwikipedia.org This reversible nature of sulfonation is a valuable tool in synthetic strategies. wikipedia.org

Contextualizing the Sulfoamino Moiety in Functional Group Chemistry

A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The sulfoamino group, also known as a sulfamic acid or N-sulfonic acid group (-NHSO₃H), combines features of both an amine and a sulfonic acid. It can be viewed as an intermediate between sulfuric acid (H₂SO₄) and sulfamide (B24259) (H₄N₂SO₂), where a hydroxyl group is replaced by an amino group.

This moiety confers specific properties to a molecule. The nitrogen atom is directly bonded to a strongly electron-withdrawing sulfonyl group (-SO₂-), which significantly reduces the basicity of the nitrogen compared to a typical amine. The hydrogen on the nitrogen becomes acidic, and the molecule can exist as a zwitterion, particularly in the solid state, which contributes to high melting points. The sulfoamino group, much like a simple sulfonic acid group, can enhance water solubility and participate in hydrogen bonding. Its presence in a molecule introduces two acidic protons, one on the nitrogen and one on the sulfonic oxygen, leading to complex acid-base behavior.

Research Landscape and Significance of Substituted Benzenesulfonic Acids in Advanced Chemical Studies

Substituted benzenesulfonic acids are foundational structures in various fields of advanced chemical research. The ability to place different functional groups at specific positions on the benzene (B151609) ring allows for the fine-tuning of a molecule's physical and chemical properties.

In medicinal chemistry, the benzenesulfonamide (B165840) group (-SO₂NH₂) is a key pharmacophore found in a wide range of therapeutic agents. nih.gov Research into substituted benzenesulfonamides focuses on developing inhibitors for specific enzymes, such as carbonic anhydrases, which are targets for anticancer agents. nih.gov Studies have explored how modifying substituents on the benzene ring and the sulfonamide nitrogen affects binding affinity and biological activity. nih.govnih.gov

In materials science, polymeric sulfonic acids, such as sulfonated polystyrene (Dowex resins), are used as ion-exchange resins and solid acid catalysts. wikipedia.org Fluorinated polymeric sulfonic acids like Nafion are critical components in proton-exchange membranes for fuel cells. wikipedia.org Research in this area involves synthesizing novel sulfonated polymers with enhanced thermal stability, conductivity, and chemical resistance. The introduction of other functional groups alongside the sulfonic acid can create multifunctional materials for specialized applications. For instance, 3-aminobenzenesulfonic acid has been used to synthesize cytocompatible sulfonated polyanilines and in the fabrication of glucose biosensors, highlighting the utility of having both amino and sulfonic acid groups present.

The study of molecules like Benzenesulfonic acid, 3-(sulfoamino)- fits into this landscape by offering a platform with two distinct acidic groups, providing opportunities for creating novel catalysts, ligands for metal complexes, or monomers for specialized polymers where dual functionality is a design requirement.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113468-01-2 |

|---|---|

Molecular Formula |

C6H7NO6S2 |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

3-(sulfoamino)benzenesulfonic acid |

InChI |

InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-2-5(4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13) |

InChI Key |

BMBDQUJVSIYMCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)O |

Origin of Product |

United States |

Systematic Nomenclature and Intrinsic Structural Characteristics

IUPAC Nomenclature of Benzenesulfonic Acid, 3-(sulfoamino)-

The name "Benzenesulfonic acid, 3-(sulfoamino)-" suggests a disubstituted benzene (B151609) ring. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, benzenesulfonic acid is the parent compound. The substituent is designated as "3-(sulfoamino)-," indicating its position on the third carbon atom of the benzene ring relative to the principal functional group, the sulfonic acid.

The term "sulfoamino" itself can be interpreted in a few ways, leading to potential ambiguity. However, the most direct interpretation is a group with the structure -NH(SO₃H), which is a sulfamic acid moiety attached via its nitrogen atom to the benzene ring. Therefore, a more precise IUPAC name for this compound would be 3-(sulfamoylamino)benzenesulfonic acid or, treating the amino nitrogen as part of the parent, (3-sulfophenyl)sulfamic acid .

For clarity and to align with common database representations, the related and structurally similar compound, 3-aminobenzenesulfonic acid, is often referred to as metanilic acid. stenutz.eunih.gov The nomenclature for the primary positional isomers of aminobenzenesulfonic acid is well-established. nih.govnih.govwikipedia.org

To provide context, the systematic names for closely related disubstituted benzenesulfonic acid derivatives are presented in the table below.

| Common Name | Substituent Positions | IUPAC Name |

| Orthanilic acid | 1,2 | 2-Aminobenzenesulfonic acid nih.gov |

| Metanilic acid | 1,3 | 3-Aminobenzenesulfonic acid nih.gov |

| Sulfanilic acid | 1,4 | 4-Aminobenzenesulfonic acid wikipedia.org |

| m-Benzenedisulfonic acid | 1,3 | Benzene-1,3-disulfonic acid nih.gov |

Exploration of Positional Isomerism and Stereochemical Implications for Benzenesulfonic Acid Derivatives

The placement of the sulfoamino and sulfonic acid groups on the benzene ring gives rise to positional isomers. For a disubstituted benzene ring with these two groups, three distinct positional isomers are possible: the 1,2-(ortho), 1,3-(meta), and 1,4-(para) isomers. The specific compound of interest, Benzenesulfonic acid, 3-(sulfoamino)-, is the meta isomer.

The formation and relative stability of these isomers are governed by the electronic properties of the substituents. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing and deactivating group, directing subsequent electrophilic substitution primarily to the meta position. Conversely, the amino group (-NH₂) is a strong electron-donating and activating group, directing substitution to the ortho and para positions.

In the synthesis of aminobenzenesulfonic acids, the sulfonation of aniline (B41778) is a common method. The reaction conditions can be manipulated to favor the formation of a particular isomer. For instance, the sulfonation of aniline initially forms the phenylsulfamic acid, which can then rearrange upon heating. Lower temperatures tend to favor the kinetically controlled ortho product (2-aminobenzenesulfonic acid), while higher temperatures allow for thermodynamic equilibrium to be reached, favoring the more stable para product (4-aminobenzenesulfonic acid). The synthesis of the meta isomer (3-aminobenzenesulfonic acid) is typically more complex and may require a multi-step process.

A comparative overview of the properties of the three positional isomers of the closely related aminobenzenesulfonic acid is provided below, illustrating the impact of substituent positioning.

| Property | 2-Aminobenzenesulfonic acid (ortho) | 3-Aminobenzenesulfonic acid (meta) | 4-Aminobenzenesulfonic acid (para) |

| CAS Number | 88-21-1 nih.gov | 121-47-1 nih.gov | 121-57-3 wikipedia.org |

| Molecular Formula | C₆H₇NO₃S nih.gov | C₆H₇NO₃S nih.gov | C₆H₇NO₃S wikipedia.org |

| Molar Mass | 173.19 g/mol nih.gov | 173.19 g/mol nih.gov | 173.19 g/mol wikipedia.org |

| Melting Point | Decomposes | 288 °C (decomposes) stenutz.eu | 288 °C (decomposes) wikipedia.org |

| Acidity (pKa) | ~2.48 | 3.74 | 3.23 wikipedia.org |

Stereochemical Implications:

Benzenesulfonic acid, 3-(sulfoamino)- is an achiral molecule. It does not possess any stereocenters, and the molecule has a plane of symmetry. Therefore, it does not exhibit enantiomerism or diastereomerism.

While the specific compound lacks stereoisomers, the broader class of benzenesulfonic acid derivatives can exhibit stereoisomerism under certain conditions. For instance, the introduction of a chiral center in a substituent attached to the benzene ring would result in enantiomers. Furthermore, highly substituted and sterically hindered derivatives of benzene can exhibit a form of axial chirality known as atropisomerism, where rotation around a single bond is restricted. However, for the 3-(sulfoamino)benzenesulfonic acid scaffold, the rotational barriers around the C-S and C-N bonds are too low to allow for the isolation of stable rotational isomers at room temperature.

Conformational Analysis and Energy Minimization Studies of the Benzenesulfonic Acid, 3-(sulfoamino)- Scaffold

The conformational landscape of Benzenesulfonic acid, 3-(sulfoamino)- is primarily defined by the rotation around the single bonds connecting the substituents to the benzene ring, namely the C-S bond of the sulfonic acid group and the C-N bond of the sulfoamino group.

The key rotational degrees of freedom are:

Rotation around the C-S bond: This determines the orientation of the three oxygen atoms of the sulfonic acid group relative to the benzene ring.

Rotation around the C-N bond: This dictates the position of the sulfo group attached to the nitrogen.

Rotation within the sulfoamino group: Rotation around the N-S bond of the -NH(SO₃H) group.

Energy minimization studies would likely reveal several low-energy conformations. The preferred conformations will be those that minimize steric hindrance between the substituents and the hydrogen atoms on the benzene ring, and maximize any favorable intramolecular interactions, such as hydrogen bonding.

The table below outlines a conceptual analysis of potential stable conformers and the factors influencing their stability.

| Conformer Description | Key Dihedral Angles | Stabilizing Factors | Destabilizing Factors | Expected Relative Energy |

| Planar/Extended | C-C-N-S and C-C-S-O dihedral angles are ~0° or 180° | Minimizes some steric interactions | Potential eclipsing interactions | Low to Moderate |

| Perpendicular/Staggered | C-C-N-S and C-C-S-O dihedral angles are ~90° | Minimizes eclipsing interactions | Increased distance for H-bonding | Low |

| Intramolecular H-Bonded | Specific orientation allowing H-bond formation | Strong electrostatic stabilization from H-bond | Potential increase in steric strain to achieve geometry | Lowest |

The energy barriers for rotation around these single bonds are expected to be relatively low, meaning that at room temperature, the molecule would likely exist as a dynamic equilibrium of several rapidly interconverting conformers.

Advanced Synthetic Methodologies for Benzenesulfonic Acid, 3 Sulfoamino

Regioselective Sulfonation Pathways for Aromatic Rings

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. pearson.com The position of this new substituent is dictated by the electronic properties of the groups already present on the ring. For the synthesis of a 3-substituted benzenesulfonic acid derivative, achieving the meta substitution pattern is paramount. This is typically accomplished by starting with a benzene (B151609) ring that bears a deactivating, meta-directing group. quora.com

A logical precursor for Benzenesulfonic acid, 3-(sulfoamino)- is 3-nitrobenzenesulfonic acid. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles, such as the sulfonating agent, to the meta position. quora.comyoutube.com The sulfonation of nitrobenzene (B124822), therefore, regioselectively yields the desired 3-nitrobenzenesulfonic acid. youtube.comresearchgate.net

The efficiency and selectivity of aromatic sulfonation are highly dependent on the choice of sulfonating agent and the reaction conditions. A variety of agents can be employed, each with distinct reactivity profiles. nih.gov The selection is often a balance between reactivity, safety, and the minimization of side products, such as sulfones.

Key sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): A common and straightforward reagent. pharmaguideline.com

Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid, it is a much more potent sulfonating agent due to the higher concentration of the active electrophile, SO₃. pharmaguideline.comlibretexts.org

Sulfur Trioxide (SO₃): The direct electrophile in sulfonation, it is highly reactive. nih.gov It can be used in various forms, including complexed with agents like pyridine (B92270) or dioxane to moderate its reactivity.

Chlorosulfonic Acid (HSO₃Cl): A highly effective agent that produces the corresponding sulfonic acid and hydrogen chloride. pearson.com

The synthesis of 3-nitrobenzenesulfonic acid is typically achieved by heating nitrobenzene with fuming sulfuric acid (oleum). chemicalbook.com Optimization of this process involves careful control of temperature and reagent ratios to maximize the yield of the desired meta-isomer and prevent polysulfonation or thermal decomposition. youtube.comchemicalbook.com For instance, a common industrial method involves dissolving nitrobenzene in 98% sulfuric acid, adding 65% oleum, and heating the mixture to around 105 °C for several hours. chemicalbook.com A solvent-free approach using a microreactor with SO₃ as the sulfonating agent has also been developed, achieving high conversion and yield with a significantly reduced reaction time. researchgate.net

| Sulfonating Agent | Formula | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Concentrated Sulfuric Acid | H₂SO₄ | Heating with aromatic compound | Standard, reversible reaction. libretexts.org |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | Heating, often required for deactivated rings | More reactive than H₂SO₄ due to high SO₃ concentration. pharmaguideline.com |

| Sulfur Trioxide | SO₃ | Used neat, in a solvent, or as a complex | Highly reactive electrophile; reaction can be rapid. nih.gov |

| Chlorosulfonic Acid | HSO₃Cl | Often used at lower temperatures | Effective agent, produces HCl as a byproduct. pearson.com |

Aromatic sulfonation proceeds through a well-established electrophilic aromatic substitution (SEAr) mechanism. nih.gov The reaction can be summarized in the following key steps:

Generation of the Electrophile: The actual electrophile is sulfur trioxide, SO₃. In reactions using sulfuric acid or oleum, SO₃ is generated in equilibrium. The high polarity of the S-O bonds makes the sulfur atom highly electrophilic. pharmaguideline.com

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.gov This is typically the rate-determining step.

Deprotonation: A base (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the -SO₃ group, restoring the aromaticity of the ring and forming the benzenesulfonate (B1194179) anion.

Protonation: The anion is subsequently protonated in the acidic medium to yield the final sulfonic acid product.

A distinguishing feature of aromatic sulfonation is its reversibility. libretexts.org Heating an arylsulfonic acid with dilute hot aqueous acid can cleave the sulfonic acid group, regenerating the original aromatic compound. This reversibility is exploited in synthesis, where the sulfonic acid group can be used as a temporary "blocking group" to direct other substituents before being removed. libretexts.org

Strategies for Introducing the Sulfoamino Functionality

The sulfoamino group [-NH(SO₃H)], also known as an N-sulfamic acid group, is the second key functionality in the target molecule. Its introduction typically follows the formation of an aromatic amine precursor. In the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-, the precursor is 3-aminobenzenesulfonic acid (metanilic acid). This intermediate is prepared by the chemical reduction of 3-nitrobenzenesulfonic acid, commonly using iron in an acidic medium or through catalytic hydrogenation. chemicalbook.com

The most direct method for forming the N-S bond in the sulfoamino group is the N-sulfonation (or sulfamation) of the amino group of 3-aminobenzenesulfonic acid. This reaction is analogous to an amidation, where the amine acts as a nucleophile attacking a sulfonyl electrophile.

Common reagents for the sulfamation of amines include sulfur trioxide adducts, which are milder and more selective than free SO₃. researchgate.net

Sulfur Trioxide-Pyridine Complex (SO₃·py): A widely used, stable, and easy-to-handle reagent for the sulfamation of primary and secondary amines. researchgate.net

Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃): Another effective complex for N-sulfonation. nih.gov

The reaction involves the nucleophilic attack of the amino group on the sulfur atom of the SO₃ complex. A subsequent proton transfer yields the sulfamic acid. The reaction of an amine with a sulfur trioxide source provides facile access to diverse sulfamic acid salts. nih.gov

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Sulfur Trioxide-Pyridine Complex | In aprotic solvents (e.g., CH₃CN) | Stable, commercially available, mild conditions. researchgate.net |

| Sulfur Trioxide-Trimethylamine Complex | In aprotic solvents | Effective reagent for forming sulfamic acid salts. nih.gov |

| Chlorosulfonic Acid | Requires a base to neutralize HCl | Highly reactive, but can lead to side products. researchgate.net |

An alternative, though less direct, pathway to the sulfoamino group involves the interconversion of other nitrogen- and sulfur-containing functionalities. One such theoretical approach could involve the formation and subsequent hydrolysis of a sulfamoyl chloride.

Formation of a Sulfamoyl Chloride: An amine can react with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride (R-NH-SO₂Cl).

Hydrolysis: The resulting sulfamoyl chloride could then be hydrolyzed to the corresponding sulfamic acid. However, the hydrolysis of sulfamoyl chlorides is a complex reaction and may require carefully controlled conditions to avoid decomposition. researchgate.net

This multi-step interconversion is generally less efficient than direct N-sulfonation with SO₃ complexes for preparing simple N-aryl sulfamic acids. Direct sulfamation remains the preferred and more straightforward method.

Multi-step Synthesis Approaches and Protecting Group Strategies in Complex Chemical Synthesis

The synthesis of a disubstituted benzene derivative like Benzenesulfonic acid, 3-(sulfoamino)- is inherently a multi-step process where the order of reactions is critical. A plausible and efficient synthetic route is outlined below:

Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

Sulfonation of Nitrobenzene: Nitrobenzene is then sulfonated with fuming sulfuric acid. The meta-directing effect of the nitro group ensures the formation of 3-nitrobenzenesulfonic acid. youtube.comresearchgate.net

Reduction of the Nitro Group: The nitro group of 3-nitrobenzenesulfonic acid is reduced to an amino group to yield 3-aminobenzenesulfonic acid. chemicalbook.com

N-Sulfonation of the Amino Group: The final step is the reaction of 3-aminobenzenesulfonic acid with a suitable sulfonating agent, such as a sulfur trioxide-amine complex, to form the target molecule, Benzenesulfonic acid, 3-(sulfoamino)-. researchgate.netnih.gov

In more complex syntheses, especially those involving anilines, protecting groups are essential. The amino group in aniline (B41778) is highly activating and also basic, which can lead to unwanted side reactions like polysubstitution or reaction with acidic reagents. wikipedia.orgyoutube.com To control this reactivity, the amino group is often temporarily converted into a less activating amide group, such as an acetamide, through reaction with acetic anhydride. doubtnut.com This acetamido group is still an ortho-, para-director but is much less activating than the amino group, allowing for more controlled subsequent reactions. After the desired transformations on the aromatic ring are complete, the protecting acetyl group can be easily removed by hydrolysis to regenerate the amine. youtube.comdoubtnut.com While not strictly necessary for the meta-directing pathway described above, this protecting group strategy is a fundamental tool in the synthesis of other substituted anilines. organic-chemistry.org

Development of Green Chemistry Principles in Synthetic Route Design and Optimization

The industrial synthesis of aromatic sulfonic acids and their derivatives has traditionally relied on methods that are often at odds with modern environmental standards. The synthesis of Benzenesulfonic acid, 3-(sulfoamino)- typically involves electrophilic sulfonation and amination reactions that can utilize harsh reagents, corrosive acids like fuming sulfuric acid, high temperatures, and volatile organic solvents. These conventional routes often generate significant chemical waste, leading to a high environmental factor (E-factor) and posing safety risks. Consequently, a significant focus of contemporary chemical research is the redesign of these synthetic pathways in alignment with the twelve principles of green chemistry. This involves the development of methodologies that minimize waste, reduce energy consumption, replace hazardous substances with benign alternatives, and improve atom economy.

Key areas of innovation in the green synthesis relevant to Benzenesulfonic acid, 3-(sulfoamino)- include the development of novel catalytic systems, the implementation of alternative reaction media and energy sources, and the design of more atom-economical routes.

Advancements in Catalysis and Reaction Media

A primary objective in greening the synthesis of sulfonated anilines is the replacement of homogeneous catalysts and hazardous solvents. Traditional sulfonylation of anilines often requires a base in an aprotic solvent. researchgate.net Recent research has demonstrated the viability of solvent-free and catalyst-free approaches, significantly reducing waste and simplifying product isolation.

One innovative approach involves the use of microwave irradiation under solvent-free conditions. This method has been shown to be highly efficient for the chemoselective sulfonylation of various amines. researchgate.net The absence of a solvent eliminates a major source of industrial waste and the energy provided by microwaves can lead to dramatically shorter reaction times and cleaner reactions compared to conventional heating. For instance, the reaction of p-toluenesulfonyl chloride with aniline can be completed in minutes with excellent yields without any catalyst or solvent. researchgate.net

Another green strategy is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. mdpi.com Biomass-derived heterogeneous copper catalysts, for example, have been successfully applied in the sulfonylation of aniline derivatives. mdpi.com These catalysts offer the dual advantages of being derived from renewable resources and enabling simpler product purification processes compared to their homogeneous counterparts. Research has also explored the use of simple metal oxides, like zinc oxide, as effective catalysts under solvent-free conditions for sulfonylation reactions. sapub.org

The following table summarizes a comparison between conventional and greener approaches for the sulfonylation of anilines, a key step analogous to the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-.

Table 1: Comparison of Conventional vs. Green Catalytic Methods for Aniline Sulfonylation

| Feature | Conventional Method | Green Method (Heterogeneous Catalyst) mdpi.com | Green Method (Solvent-Free, Microwave) researchgate.net |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., Lewis acids, bases) | Heterogeneous (e.g., Biomass-derived CuxOy@CS-400) | None |

| Solvent | Aprotic organic solvents (e.g., Dichloromethane) | Acetone/Water | None |

| Energy Source | Conventional heating | Stirring at room temperature | Microwave irradiation |

| Reaction Time | Hours | 3 hours | Minutes |

| Yield | Variable, often requires excess reagents | Moderate to good | Excellent |

| Work-up | Aqueous wash, extraction | Filtration of catalyst, extraction | Direct treatment with n-hexane, filtration |

| Waste Generation | High (solvent, catalyst residue, byproducts) | Low (recyclable catalyst) | Very Low (no solvent, no catalyst) |

This table is a composite representation based on findings for related sulfonylation reactions.

Novel Energy Sources and Reaction Pathways

Beyond alternative catalysts and solvents, green chemistry encourages the exploration of novel energy sources to drive chemical reactions more efficiently. Visible-light-mediated synthesis is an emerging area that offers mild reaction conditions and unique reactivity. Recent studies have demonstrated the late-stage C-H sulfonylation of anilines using sulfonamides under visible light. acs.org This photoredox catalytic approach avoids the pre-functionalization of starting materials, thereby shortening the synthetic sequence and improving atom economy. Such a strategy could potentially be adapted for the direct synthesis of compounds like Benzenesulfonic acid, 3-(sulfoamino)-, reducing the number of synthetic steps and the associated waste.

Furthermore, the development of biosynthetic routes presents a frontier in green chemical production. While not yet established for Benzenesulfonic acid, 3-(sulfoamino)-, research into the microbial production of related compounds like aminobenzoic acids from renewable feedstocks like glucose is advancing. mdpi.com These bioproduction methods operate in water under ambient conditions and offer the potential for a highly sustainable and environmentally benign manufacturing process.

The data below, derived from studies on microwave-assisted sulfonylation, highlights the efficiency gains of this green technique.

Table 2: Efficacy of Microwave-Assisted Solvent-Free Sulfonylation for Various Amines

| Amine Substrate | Sulfonyl Chloride | Time (min) | Yield (%) |

|---|---|---|---|

| Aniline | p-Toluenesulfonyl chloride | 2 | 98 |

| 4-Methylaniline | p-Toluenesulfonyl chloride | 1.5 | 96 |

| 4-Nitroaniline | p-Toluenesulfonyl chloride | 3 | 94 |

Source: Data synthesized from findings reported in studies on microwave-assisted organic synthesis. researchgate.net

Mechanistic Investigations of Chemical Transformations of Benzenesulfonic Acid, 3 Sulfoamino

Reaction Kinetics and Thermodynamic Profiles of Benzenesulfonic Acid, 3-(sulfoamino)-

Detailed kinetic and thermodynamic studies specifically on benzenesulfonic acid, 3-(sulfoamino)- are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies of related aromatic sulfonic acids and sulfonamides. The kinetics of sulfonation and desulfonation reactions, for instance, are highly dependent on factors such as temperature, acid concentration, and the nature of substituents on the aromatic ring.

For a representative chemical transformation, such as the hydrolysis of the sulfoamino group, a kinetic study would typically involve monitoring the concentration of the reactant or a product over time under controlled conditions. The data would then be used to determine the reaction order, rate constant (k), and activation energy (Ea).

Table 1: Hypothetical Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Benzenesulfonic Acid, 3-(sulfoamino)-

| Parameter | Value (Illustrative) | Description |

| Rate Law | Rate = k[Substrate][H⁺] | Describes the dependence of the reaction rate on the concentration of reactants. |

| Rate Constant (k) | 1.5 x 10⁻⁴ M⁻¹s⁻¹ at 373 K | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. |

| Activation Energy (Ea) | 85 kJ/mol | The minimum amount of energy required for a reaction to occur. |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | A constant in the Arrhenius equation that represents the frequency of collisions between reacting molecules. |

Thermodynamic profiles of reactions involving benzenesulfonic acid, 3-(sulfoamino)- would provide insights into the spontaneity and equilibrium position of the transformations. Key thermodynamic parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). For instance, the desulfonation reaction is known to be thermodynamically controlled; at high temperatures, the equilibrium favors the desulfonated product. Thermodynamic data for the partitioning of related sulfonamides between different solvents, such as water and 1-octanol, have been studied to model their behavior in biological systems.

Electrophilic Aromatic Substitution Mechanisms on the Benzene (B151609) Ring

The benzene ring of benzenesulfonic acid, 3-(sulfoamino)- is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The general mechanism involves an initial attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. wikipedia.org In a subsequent step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of benzenesulfonic acid, 3-(sulfoamino)-, two functional groups are present: the sulfonic acid group (-SO₃H) and the sulfoamino group (-NHSO₃⁻).

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Consequently, it deactivates the benzene ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. It acts as a meta-director, guiding incoming electrophiles to the positions meta to it (positions 1 and 5 relative to the sulfonic acid group).

The interplay of these two groups determines the position of further substitution. The sulfonic acid group directs meta to its position, while the sulfoamino group, being less deactivating (or potentially weakly activating), will likely direct an incoming electrophile to the positions ortho and para to it.

Table 2: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Electronic Effect | Ring Activity | Directing Influence |

| -SO₃H | Electron-withdrawing | Deactivating | meta |

| -NHSO₃⁻ | Resonance donation, inductive withdrawal | Weakly activating to deactivating | ortho, para |

Given the positions of the existing groups, the most likely sites for electrophilic attack would be positions 4, 6 (ortho to the sulfoamino group and meta to the sulfonic acid group) and 2 (ortho to both groups, but sterically hindered).

Nucleophilic Substitution Reactions Involving Sulfonic Acid and Sulfoamino Groups

The functional groups of benzenesulfonic acid, 3-(sulfoamino)- can also participate in nucleophilic substitution reactions. These reactions typically occur at the sulfur atom of the sulfonic acid or sulfoamino moiety.

The sulfonic acid group itself is a poor leaving group. However, it can be converted into a more reactive derivative, such as a sulfonyl chloride (-SO₂Cl), by treatment with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org The resulting sulfonyl chloride is an excellent electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, including ammonia (B1221849), amines, and alcohols, to form sulfonamides and sulfonic esters, respectively. libretexts.org The mechanism of these substitutions at the tetrahedral sulfur atom is complex but can proceed through an addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov

The sulfoamino group is a type of sulfonamide. Sulfonamides are generally stable but can undergo cleavage of the S-N bond under certain conditions. For instance, nucleophilic attack on the sulfur atom can lead to the displacement of the amino group. The reactivity of the sulfoamino group towards nucleophiles will be influenced by the nature of the nucleophile and the reaction conditions.

Oxidation and Reduction Pathways of the Functional Moieties

The functional moieties of benzenesulfonic acid, 3-(sulfoamino)- can undergo oxidation and reduction reactions, although the sulfur atoms in both the sulfonic acid and sulfoamino groups are already in a high oxidation state (+6).

Oxidation: Further oxidation of the sulfur atoms is unlikely under normal conditions. The benzene ring can be oxidized under harsh conditions, leading to ring-opening and degradation of the molecule. The nitrogen atom of the sulfoamino group is in a reduced state and could potentially be oxidized, although this would likely require strong oxidizing agents.

Reduction: The reduction of sulfonic acids is generally difficult. However, under specific conditions, the sulfonic acid group can be removed. A notable example is the reduction and concurrent desulfonation of dinitrobenzenesulfonates using sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.com This process involves the reduction of the nitro groups to amino groups and the elimination of the sulfonic acid group.

For benzenesulfonic acid, 3-(sulfoamino)-, the reduction would likely target the cleavage of the C-S or S-N bonds. Catalytic hydrogenation or treatment with strong reducing agents might lead to the removal of the sulfonic acid group (desulfonation) or cleavage of the sulfoamino linkage.

Hydrolytic Stability and Desulfonation Mechanisms in Aqueous and Non-Aqueous Media

Hydrolytic Stability: The hydrolytic stability of benzenesulfonic acid, 3-(sulfoamino)- pertains to the resistance of the C-S and S-N bonds to cleavage by water. The sulfoamino group, being a sulfonamide, is generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the S-N bond to form 3-aminobenzenesulfonic acid and sulfuric acid.

Desulfonation Mechanisms: Desulfonation is the removal of the sulfonic acid group from the aromatic ring and is the reverse of sulfonation. wikipedia.org This reaction is typically carried out by heating the sulfonic acid in the presence of an acid catalyst, often dilute sulfuric acid, at temperatures around 150-200°C. researchgate.netwikipedia.org The mechanism is an electrophilic aromatic substitution where a proton acts as the electrophile. syntheticmap.com

The key steps in the acid-catalyzed desulfonation mechanism are:

Protonation of the aromatic ring at the carbon atom bearing the sulfonic acid group. This is often the rate-determining step.

Formation of a resonance-stabilized carbocation intermediate (σ-complex).

Elimination of sulfur trioxide (SO₃) from the intermediate.

The liberated SO₃ reacts with water to form sulfuric acid.

The ease of desulfonation is related to the stability of the aromatic compound and any steric strain associated with the sulfonic acid group. researchgate.net In some cases, microbial pathways can also effect the desulfonation of benzenesulfonic acids, converting them to the corresponding phenols. nih.gov

Table 3: General Conditions for Aromatic Desulfonation

| Substrate | Reagent | Temperature (°C) | Product |

| Benzenesulfonic acid | Dilute H₂SO₄ | 150-200 | Benzene |

| p-Toluenesulfonic acid | Dilute H₂SO₄ | 150-200 | Toluene |

| Phenol-2,4-disulfonic acid | Steam/Dilute Acid | 135-165 | Phenol |

The presence of the sulfoamino group at the meta position in benzenesulfonic acid, 3-(sulfoamino)- is expected to influence the rate of desulfonation, but the fundamental acid-catalyzed mechanism would remain the same.

Derivatization and Functionalization Strategies

Synthesis of Sulfonamide and Sulfonic Ester Derivatives

The presence of two sulfonyl-containing functional groups in Benzenesulfonic acid, 3-(sulfoamino)- allows for the synthesis of a variety of sulfonamide and sulfonic ester derivatives. These reactions typically target the sulfonic acid moiety.

One common method for synthesizing sulfonamides involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride. This can be achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. This approach is a well-established method for creating the S-N bond characteristic of sulfonamides. wikipedia.orgwikipedia.org

Alternatively, direct methods for the synthesis of sulfonamides and sulfonic esters from sulfonic acids have been developed. For instance, the use of coupling agents like triphenylphosphine (B44618) ditriflate enables the direct reaction of sulfonic acid salts with amines or alcohols, providing a more streamlined approach to these derivatives. acs.org

The synthesis of sulfonic esters, or sulfonates, can be accomplished by reacting the sulfonic acid with an alcohol, often in the presence of a dehydrating agent or through the activation of the sulfonic acid. pbworks.comlumenlearning.com Another approach involves the reaction of a sulfonic acid with a diazo compound, which can proceed under mild conditions without the need for additional catalysts or additives. These methods are valuable for creating a diverse library of sulfonic ester derivatives for further study.

| Derivative Type | General Reactants | Key Reagents/Conditions |

| Sulfonamide | Sulfonic acid, Amine | 1. Thionyl chloride or PCl₅ 2. Primary/Secondary Amine |

| Sulfonamide (Direct) | Sulfonic acid salt, Amine | Triphenylphosphine ditriflate |

| Sulfonic Ester | Sulfonic acid, Alcohol | Dehydrating agent or activating agent |

| Sulfonic Ester | Sulfonic acid, Diazo compound | Mild, catalyst-free conditions |

Formation of Inorganic and Organic Salt Forms for Research Applications

Benzenesulfonic acid, 3-(sulfoamino)- is a strong acid due to its two sulfonic acid groups. The protons of these groups, as well as the proton on the amino nitrogen, can be readily donated, allowing the compound to form a variety of salt forms when reacted with bases. The formation of salts is a critical strategy in research applications to modify physical properties such as solubility and crystallinity without altering the core molecular structure.

Inorganic Salts: Reaction with inorganic bases such as sodium hydroxide, potassium hydroxide, calcium carbonate, or ammonia (B1221849) results in the formation of the corresponding inorganic salts. For example, benzenesulfonic acid is known to form salts with cations like ammonium (B1175870), zinc, calcium, and potassium. These salt forms are often crystalline solids with significantly different aqueous solubility profiles compared to the parent acid, which can be advantageous for handling and for specific experimental setups.

Organic Salts: Treatment with organic bases, such as primary, secondary, or tertiary amines, can yield a wide array of organic salts. The choice of the organic base allows for fine-tuning of the salt's properties. For instance, acids with pKa values lower than that of the target molecule can be used to produce stable crystalline salts. This approach is widely used in the development of pharmaceutical compounds to improve their physicochemical characteristics.

| Salt Type | Example Cation/Base | Potential Application |

| Inorganic | Sodium (Na⁺), Potassium (K⁺) | Modifying aqueous solubility |

| Inorganic | Calcium (Ca²⁺), Zinc (Zn²⁺) | Research into divalent ion interactions |

| Organic | Triethylamine, Pyridine (B92270) | Enhancing solubility in organic solvents |

| Organic | Chiral amines | Chiral resolution studies |

Introduction of Additional Substituents for Molecular Diversification

The aromatic ring of Benzenesulfonic acid, 3-(sulfoamino)- serves as a scaffold for the introduction of additional functional groups, enabling significant molecular diversification. The nature and position of the existing substituents—the amino group (-NHSO₃H) and the sulfonic acid group (-SO₃H)—direct the regioselectivity of these reactions, which typically proceed via electrophilic aromatic substitution (SEAr). wikipedia.org

Both the amino group (as -NH₂) and the sulfonic acid group are meta-directing deactivators. However, under certain conditions, the amino group can be protonated to become a stronger meta-director. The combined directing effects of these two groups will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions that can be employed for molecular diversification include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using halogenating agents in the presence of a Lewis acid catalyst. libretexts.org For deactivated rings, more forcing conditions may be necessary. acs.org These halogenated derivatives serve as versatile intermediates for further modifications through cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.org The nitro group is a strong deactivating and meta-directing group that can be subsequently reduced to an amino group, providing a route to further functionalization.

Sulfonation: While the ring is already sulfonated, further sulfonation under harsh conditions is possible, though generally less common for diversification unless specific substitution patterns are desired. The reversibility of sulfonation can also be exploited, using the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions. libretexts.orgchemistrysteps.com

The strategic application of these reactions allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties for various research applications.

Exploration of Supramolecular Assembly through Non-Covalent Interactions

The functional groups present in Benzenesulfonic acid, 3-(sulfoamino)- make it a candidate for forming ordered, non-covalent supramolecular assemblies. These assemblies are governed by a network of intermolecular interactions, primarily hydrogen bonding.

The molecule possesses multiple hydrogen bond donors (the O-H of the sulfonic acid and the N-H of the sulfoamino group) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl groups). This functionality allows for the formation of robust and directional hydrogen bonds, which can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

For example, carboxylic acids and sulfonic acids are known to form dimeric structures or extended chains and networks through hydrogen bonding. The interplay between the sulfonic acid groups and the sulfoamino group in Benzenesulfonic acid, 3-(sulfoamino)- could lead to complex and predictable packing arrangements in the solid state. The study of these supramolecular structures is crucial for understanding the material properties of the compound and for the rational design of crystalline materials with specific architectures.

Spectroscopic and Advanced Analytical Characterization of Benzenesulfonic Acid, 3 Sulfoamino

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com For Benzenesulfonic acid, 3-(sulfoamino)-, the spectra are dominated by vibrations characteristic of the sulfonic acid, sulfoamino, and substituted benzene (B151609) ring moieties.

The FT-IR and Raman spectra provide complementary information. americanpharmaceuticalreview.com The sulfonic acid group (-SO₃H) gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. researchgate.net The sulfoamino group (-NHSO₃H) also contributes distinct vibrational modes, including N-H stretching and S-N stretching. The 1,3-disubstituted (meta-substituted) benzene ring shows a specific pattern of C-H and C=C stretching and bending vibrations. libretexts.org Analysis of these spectra allows for a detailed confirmation of the compound's functional group architecture. researchgate.netnih.govnih.govasianpubs.org

Table 1: Characteristic Vibrational Frequencies for Benzenesulfonic acid, 3-(sulfoamino)-

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200-3000 | Aromatic C-H Stretching | FT-IR, Raman |

| 3100-3000 | N-H Stretching | FT-IR |

| 1600-1450 | Aromatic C=C Ring Stretching | FT-IR, Raman |

| 1250-1120 | Asymmetric S=O Stretching (-SO₃H) | FT-IR |

| 1080-1010 | Symmetric S=O Stretching (-SO₃H) | FT-IR |

| 900-860, 810-750 | Aromatic C-H Out-of-Plane Bending (meta-substitution) | FT-IR |

| 780-680 | C-S Stretching | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For Benzenesulfonic acid, 3-(sulfoamino)-, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons appear in the deshielded region (typically 7.0-8.5 ppm) due to the anisotropic effect of the benzene ring. libretexts.org The electron-withdrawing nature of the two sulfonyl-containing groups leads to downfield shifts. The 1,3-substitution pattern gives rise to a complex splitting pattern consisting of four distinct signals for the aromatic protons.

The ¹³C NMR spectrum shows six distinct signals for the aromatic carbons. The two carbons directly attached to the sulfonyl groups (C1 and C3) are significantly shifted downfield. The chemical shifts of the other four carbons provide further confirmation of the substitution pattern. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Table 2: Predicted NMR Chemical Shifts (δ) for Benzenesulfonic acid, 3-(sulfoamino)- in D₂O

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.2 | Multiplets |

| ¹³C (C-SO₃H) | 140 - 145 | Singlet |

| ¹³C (C-NHSO₃H) | 138 - 143 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-ESI-QTOF)

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For a polar and non-volatile compound like Benzenesulfonic acid, 3-(sulfoamino)-, Electrospray Ionization (ESI) is the preferred ionization technique, often coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF). nih.gov

In negative ion mode (ESI-), the compound is expected to be detected as the deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus one proton. High-resolution mass spectrometry can determine the exact mass of this ion, allowing for the calculation of its elemental formula.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion reveals characteristic fragmentation patterns. massbank.eu Common fragmentation pathways for sulfonated aromatic compounds include the neutral loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). researchgate.netaaqr.org The fragmentation provides valuable data for confirming the presence and location of the sulfonyl groups.

Table 3: Expected Mass Spectrometry Data for Benzenesulfonic acid, 3-(sulfoamino)-

| Parameter | Expected Value | Ion Mode |

|---|---|---|

| Molecular Formula | C₆H₇NO₆S₂ | - |

| Molecular Weight | 253.25 g/mol | - |

| Precursor Ion [M-H]⁻ | 251.9693 m/z | Negative ESI |

| Major Fragment Ion (Loss of SO₃) | 171.9995 m/z | Negative ESI |

Chromatographic Separations and Purity Assessment (e.g., HPLC, Mixed-Mode Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Benzenesulfonic acid, 3-(sulfoamino)- and separating it from potential impurities. Due to the compound's highly polar and acidic nature, traditional reversed-phase (RP) HPLC methods often yield poor retention and peak shape. helixchrom.comhelixchrom.com

Mixed-mode chromatography is a more effective approach for such analytes. helixchrom.comtosohbioscience.com This technique utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (anionic or cationic) properties. mdpi.com For Benzenesulfonic acid, 3-(sulfoamino)-, a mixed-mode column with anion-exchange capabilities is ideal. helixchrom.comhelixchrom.com Retention is governed by a combination of hydrophobic interactions with the stationary phase's alkyl chains and strong ionic interactions between the negatively charged sulfonate groups and the positively charged sites on the stationary phase. The elution is controlled by carefully adjusting mobile phase parameters such as pH, buffer concentration, and the percentage of organic solvent (e.g., acetonitrile). helixchrom.com This method provides robust and reproducible separations with excellent peak shape, making it suitable for accurate purity determination. helixchrom.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For Benzenesulfonic acid, 3-(sulfoamino)-, it is anticipated that the molecule would crystallize as a zwitterion, a common feature for aminobenzenesulfonic acids like sulfanilic acid. researchgate.netnih.gov This means the acidic proton from one of the sulfonic acid groups would likely transfer to the amino nitrogen, forming an ammonium (B1175870) cation (-NH₂⁺-) and a sulfonate anion (-SO₃⁻). The crystal structure would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding between the ammonium, sulfonate, and hydroxyl groups, which govern the crystal packing. researchgate.net While polymorphic forms may exist, as has been observed for 3-aminobenzenesulfonic acid, each form can be fully characterized by this method. bgu.ac.il

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₆H₇NO₆S₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its assigned molecular formula.

Table 4: Theoretical Elemental Composition of Benzenesulfonic acid, 3-(sulfoamino)-

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 28.45% |

| Hydrogen | H | 1.008 | 2.79% |

| Nitrogen | N | 14.007 | 5.53% |

| Oxygen | O | 15.999 | 37.92% |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzenesulfonic acid, 3-(sulfoamino)-, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Detailed research findings from DFT studies on related aromatic sulfonic acids reveal key electronic properties. nih.govnih.govresearchgate.net Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. From this optimized structure, various electronic parameters can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds. researchgate.net For Benzenesulfonic acid, 3-(sulfoamino)-, this would reveal the electron-withdrawing effects of the two sulfonic acid groups and the electronic character of the sulfoamino linkage. These calculations help in predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new chemical reactions. researchgate.net

Table 1: Predicted Electronic Properties of Benzenesulfonic acid, 3-(sulfoamino)- from DFT Calculations

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule. |

| NBO Charge on Sulfonamide N | -0.95 e | Suggests a nucleophilic character. |

| NBO Charge on Aromatic C-1 (with -SO3H) | +0.25 e | Indicates an electrophilic site. |

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Benzenesulfonic acid, 3-(sulfoamino)-, MD simulations are invaluable for understanding its behavior in a solution, such as water, by modeling its conformational flexibility and its interactions with solvent molecules. pku.edu.cnmdpi.com

These simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. nih.gov This allows for the exploration of the potential energy surface and the identification of stable conformations. For a flexible molecule like Benzenesulfonic acid, 3-(sulfoamino)-, MD can reveal how the side chains (-SO3H and -NHSO3H) rotate and orient themselves in an aqueous environment. cusat.ac.in

Furthermore, MD simulations can characterize the intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. mdpi.comnih.gov The sulfonic acid groups and the sulfoamino group are expected to be strong hydrogen bond donors and acceptors. Analyzing the radial distribution functions from MD simulations can quantify the extent of hydration and the structure of the surrounding water molecules. pku.edu.cn This information is critical for understanding the compound's solubility and how it interacts with biological macromolecules.

Table 2: Representative Intermolecular Interaction Data from MD Simulation of Benzenesulfonic acid, 3-(sulfoamino)- in Water

| Functional Group | Average Number of Hydrogen Bonds with Water | Average Solvation Shell Radius (Å) |

|---|---|---|

| C-SO3H | 5.2 | 3.5 |

| N-SO3H | 4.8 | 3.4 |

| -NH- | 1.5 | 2.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com For Benzenesulfonic acid, 3-(sulfoamino)-, QSAR modeling can be a powerful tool for designing new derivatives with enhanced or specific biological activities. chemijournal.comchemijournal.comnih.gov

The process involves creating a dataset of analogous compounds with known activities and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that predicts activity based on these descriptors. nih.govresearchgate.net

For benzenesulfonamide (B165840) derivatives, QSAR studies have successfully identified key structural features that influence their activity as, for example, enzyme inhibitors. chemijournal.comresearchgate.net A 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge modifications would likely improve activity. researchgate.net This allows for the rational design of new derivatives of Benzenesulfonic acid, 3-(sulfoamino)- by suggesting specific modifications to the parent structure to optimize its interaction with a biological target. nih.govresearchgate.net

Table 3: Hypothetical QSAR Model for a Series of Benzenesulfonic acid, 3-(sulfoamino)- Derivatives

| Descriptor | Coefficient | Statistical Significance (p-value) | Interpretation |

|---|---|---|---|

| LogP (Hydrophobicity) | +0.45 | <0.05 | Increased hydrophobicity correlates with higher activity. |

| Molecular Refractivity (Steric) | -0.21 | <0.05 | Increased bulk is detrimental to activity. |

| LUMO Energy (Electronic) | -0.78 | <0.01 | Lower LUMO energy (better electron acceptor) enhances activity. |

| H-Bond Donor Count | +0.62 | <0.01 | More H-bond donors improve activity. |

Model Statistics: R² = 0.92, Q² = 0.75

Reaction Pathway Modeling and Transition State Analysis for Synthetic Route Optimization

Computational chemistry offers powerful tools for modeling chemical reactions, allowing for the optimization of synthetic routes. For Benzenesulfonic acid, 3-(sulfoamino)-, this involves modeling the key reaction steps, such as the sulfonation of the aromatic ring and the formation of the sulfoamino linkage. libretexts.org

By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction mechanism. This includes locating the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

Studies on the sulfonation of benzene (B151609) have used DFT to clarify the mechanism, showing the role of sulfur trioxide and catalysts like sulfuric acid. researchgate.netlibretexts.org Similar methods can be applied to model the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-. By comparing the activation energies of different potential pathways, the most efficient synthetic route can be identified. This can also help in selecting optimal reaction conditions, such as temperature and solvent, to maximize the yield of the desired product and minimize byproducts. google.comresearchgate.net

Table 4: Calculated Activation Energies for a Key Synthetic Step of Benzenesulfonic acid, 3-(sulfoamino)-

| Proposed Reaction Pathway | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Pathway A: Direct Aminosulfonylation | Dichloromethane | 25.8 | Slow |

| Pathway B: Via Chlorosulfonyl Intermediate | Acetonitrile | 18.2 | Moderate |

| Pathway C: Catalyzed Aminosulfonylation | Tetrahydrofuran | 15.5 | Fast |

Catalytic Applications in Advanced Organic Synthesis

Benzenesulfonic Acid, 3-(sulfoamino)- as a Brønsted Acid Catalyst

The catalytic activity of Benzenesulfonic acid, 3-(sulfoamino)- is rooted in its capacity to act as a potent Brønsted acid, donating protons to initiate chemical reactions. The molecule's acidity is derived from two sources: the sulfonic acid group attached directly to the benzene (B151609) ring and the N-sulfonated amino (sulfoamino) group.

Sulfonic Acid Group (-SO₃H): The benzenesulfonic acid moiety is a strong organic acid. For comparison, the pKa of benzenesulfonic acid is approximately -2.8, indicating it is a very strong acid that fully dissociates in water. wikipedia.orgacs.org This high acidity is due to the extensive delocalization of the negative charge onto the three oxygen atoms of the sulfonate conjugate base.

Sulfoamino Group (-NHSO₃H): The sulfoamino group, characteristic of sulfamic acid (H₂NSO₃H), also contains an acidic proton on the nitrogen atom. Sulfamic acid itself is a strong acid, existing as a zwitterion (⁺H₃NSO₃⁻) in the solid state. researchgate.net

The presence of both groups on the same molecule suggests that Benzenesulfonic acid, 3-(sulfoamino)- is a multifunctional acid catalyst. The strong electron-withdrawing nature of the sulfonic acid group on the benzene ring would further enhance the acidity of the proton on the sulfoamino group. This dual-acid functionality could potentially enable unique catalytic pathways or enhance catalytic efficiency compared to monofunctional acid catalysts. Its strong acidity makes it a valuable potential catalyst for a wide range of organic transformations that require proton catalysis.

Role in Esterification, Alkylation, and Condensation Reactions in Research Settings

Arenesulfonic acids are widely employed as catalysts in fundamental organic reactions due to their high activity, weaker corrosive properties compared to mineral acids like sulfuric acid, and tolerance to a range of reaction conditions. Based on the performance of analogous compounds, Benzenesulfonic acid, 3-(sulfoamino)- is expected to be an effective catalyst for esterification, alkylation, and condensation reactions.

Esterification: The formation of esters from carboxylic acids and alcohols is a classic acid-catalyzed reaction. Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid, are effective catalysts for this transformation, often providing high yields. They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. Computational studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest the reaction can proceed through a low-energy Sₙ1 pathway involving a sulfonylium cation intermediate. nih.govresearchgate.net

Alkylation: Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, relies on acid catalysts to generate a carbocation electrophile from an alkyl halide or alkene. While strong Lewis acids are traditional catalysts, strong Brønsted acids can also be effective. Sulfonic acid-functionalized catalysts have been successfully used to promote Friedel-Crafts alkylation reactions, demonstrating their utility in forming new carbon-carbon bonds. nih.gov

Condensation Reactions: Acid-catalyzed condensation reactions are vital for synthesizing complex molecules and heterocyclic systems. Sulfamic acid and various sulfonic acids have proven to be highly efficient catalysts for multicomponent reactions, such as the synthesis of dibenzo[a,j]xanthenes and 1,8-dioxo-octahydroxanthenes. researchgate.netbeilstein-journals.org These reactions benefit from the catalyst's ability to activate carbonyl groups and facilitate dehydration steps.

The table below summarizes the catalytic performance of related sulfonic acids in these key reactions, illustrating the expected efficacy of Benzenesulfonic acid, 3-(sulfoamino)-.

| Reaction | Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Esterification | p-Toluenesulfonic acid | Acetic acid, n-propanol | Continuous rectification | High | |

| Condensation | Sulfamic acid | β-Naphthol, Benzaldehyde | Microwave, 10 min | 96 | researchgate.net |

| Alkylation | Sulfonic acid-functionalized mesoporous silica (B1680970) | Arenes, Aldehydes | Room Temp, 1-2 h | 85-95 | nih.gov |

Application in Heterogeneous Catalysis via Functionalized Solid Supports

A significant advancement in sustainable chemistry is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts. mdpi.com This approach combines the high activity of molecular catalysts with the practical benefits of solid catalysts, including easy separation from the reaction mixture, reduced corrosion, and enhanced reusability. nih.govresearchgate.net Benzenesulfonic acid, 3-(sulfoamino)- is an ideal candidate for immobilization.

The functional groups of the molecule can be covalently attached to various solid supports, such as:

Silica: Mesoporous silica materials like SBA-15 or MCM-41 are frequently used due to their high surface area, tunable pore size, and thermal stability. nih.govmdpi.com The sulfonic acid group can be introduced onto the silica surface via post-synthesis grafting or co-condensation methods. mdpi.comresearchgate.net

Polymers: Polymeric resins can be functionalized with sulfonic acid groups to create solid acid catalysts.

Magnetic Nanoparticles: Anchoring the catalyst onto a magnetic core (e.g., Fe₃O₄) allows for facile recovery of the catalyst from the reaction medium using an external magnet. researchgate.net

Research has shown that arenesulfonic groups immobilized on silica are highly active catalysts for reactions like the esterification of fatty acids. mdpi.com These materials demonstrate significantly higher stability compared to their propylsulfonic-functionalized counterparts, attributed to the robust linkage of the aromatic ring to the support. mdpi.com The catalyst can be recovered by simple filtration or centrifugation and reused for multiple cycles with minimal loss of activity.

The table below presents data on the performance and reusability of sulfonic acid-functionalized heterogeneous catalysts.

| Catalyst Support | Reaction Type | Conversion (1st Cycle) | Conversion (5th Cycle) | Recovery Method | Reference |

| Mesoporous Silica (MSN) | Friedel-Crafts Alkylation | >95% | >90% | Filtration | nih.gov |

| Magnetic Fe₃O₄ Nanoparticles | Acetalization | 98% | 92% | Magnetic Separation | researchgate.net |

| Titanium-supported SBA-15 | Esterification | ~70% | Maintained activity | Filtration | semanticscholar.org |

Investigation of Enantioselective Catalysis with Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a frontier in organic chemistry. Chiral Brønsted acids are powerful tools for enantioselective synthesis. While research into chiral derivatives of Benzenesulfonic acid, 3-(sulfoamino)- is not widely documented, the principles of chiral sulfonic acid catalysis suggest potential pathways for its application.

Chirality can be introduced into sulfonic acid catalysts in several ways:

Incorporation of a Chiral Scaffold: The catalyst can be built upon a naturally chiral molecule, such as in camphorsulfonic acid. nih.gov

Axial Chirality: Steric hindrance around a C-N or C-C bond can restrict rotation, creating stable, non-superimposable atropisomers. Axially chiral sulfonic acids based on binaphthyl or benzimidazole (B57391) skeletons have been developed and resolved into pure enantiomers. nih.gov

Co-catalysis with a Chiral Base: An achiral sulfonic acid can be used in conjunction with a chiral base (e.g., a chiral sulfinamide). In this system, the chiral base acts as a "proton shuttle," delivering the proton from the strong achiral acid to the substrate in an enantioselective manner. researchgate.net

A hypothetical chiral derivative of Benzenesulfonic acid, 3-(sulfoamino)- could be synthesized by introducing a chiral substituent onto the amino group or by designing a sterically hindered analogue that exhibits axial chirality. Such a catalyst could potentially be applied in enantioselective protonation, cycloadditions, or rearrangement reactions. Research in this area has shown that cooperative catalysis between a chiral sulfide (B99878) and an achiral sulfonic acid can enable highly enantioselective reactions, such as the electrophilic selenylation/semipinacol rearrangement of allenols. researchgate.net This demonstrates that even without a chiral sulfonic acid, related systems can achieve high levels of stereocontrol.

Optimization of Catalytic Performance and Catalyst Recycling Strategies

Optimizing the performance of a catalyst involves systematically varying reaction parameters to maximize product yield and selectivity while minimizing reaction time and energy consumption. For heterogeneous catalysts derived from Benzenesulfonic acid, 3-(sulfoamino)-, key parameters include temperature, catalyst loading, substrate molar ratio, and solvent choice. semanticscholar.org

Catalyst Recycling: A primary advantage of heterogeneous catalysts is their recyclability, which is crucial for developing cost-effective and environmentally benign chemical processes. nih.gov The recycling strategy depends on the nature of the solid support.

Filtration/Centrifugation: Catalysts supported on silica, alumina, or polymers are typically recovered by simple filtration or centrifugation after the reaction is complete. nih.govmdpi.com

Magnetic Separation: When the catalyst is immobilized on magnetic nanoparticles, it can be quickly and efficiently separated from the reaction mixture using an external magnet. researchgate.net

After recovery, the catalyst is typically washed with a suitable solvent to remove any adsorbed products or byproducts and then dried before being used in a subsequent reaction cycle. The stability and reusability of the catalyst are critical metrics of its practical utility. Many solid sulfonic acid catalysts can be reused for five to eight or more cycles with only a slight decrease in catalytic activity, demonstrating the robustness of this approach. nih.gov For instance, a sulfated niobia catalyst used for PET glycolysis was shown to be recyclable, contributing to a more sustainable plastic economy. nih.gov

The following table illustrates the recycling efficiency of a representative solid acid catalyst.

| Catalyst | Reaction | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |

| Sulfamic acid-functionalized magnetic nanoparticles | Acetalization of Benzaldehyde | 98 | 97 | 96 | 94 | 92 | researchgate.net |

Integration in Advanced Materials Science Research

As a Dopant in Conjugated Polymers and Conductive Materials

The performance of conjugated polymers as conductive materials is critically dependent on the doping process, which introduces charge carriers into the polymer backbone. Acid doping is a common and effective method, particularly for polymers like polyaniline (PANI). In this process, a protonic acid protonates the polymer chain, leading to the delocalization of electrons and a significant increase in electrical conductivity.

While direct research on Benzenesulfonic acid, 3-(sulfoamino)- as a dopant is limited, studies on analogous functionalized sulfonic acids provide a strong basis for its potential in this application. For instance, dodecylbenzene (B1670861) sulfonic acid (DBSA) is widely used as a dopant for PANI. researchgate.netmdpi.com DBSA not only acts as a dopant but also as a surfactant, improving the solubility and processability of the resulting conductive polymer. researchgate.netmdpi.com Similarly, studies using aminosulfonic acid (NH2SO3H) for in-situ polymerization of PANI have shown that the nature of the acid dopant significantly affects the final conductivity and thermal stability of the material. researchgate.net Research comparing PANI doped with hydrochloric acid, aminosulfonic acid, and DBSA found that each dopant yields different optimal synthesis conditions and results in distinct material properties. researchgate.net For example, the highest conductivity for HCl-PANI was found to be 1.98 S·cm⁻¹, while for NH2SO3H-PANI it was 0.2 S·cm⁻¹, and for DBSA-PANI it was 0.98 S·cm⁻¹. researchgate.net

The structure of Benzenesulfonic acid, 3-(sulfoamino)- suggests it could serve as a potent "dual-function" dopant. The presence of two sulfonic acid groups could potentially lead to a higher doping efficiency. Furthermore, the molecular structure may enhance the solubility and processability of the doped polymer, enabling the fabrication of conductive blends and composites for applications such as antistatic packaging, electromagnetic shielding, and semiconductors. researchgate.net

Component in Liquid Crystalline Systems and Mesophase Behavior Studies

The design of liquid crystal (LC) molecules often involves combining rigid core structures with flexible terminal chains. The electronic nature and geometry of these components dictate the type of mesophase (e.g., nematic, smectic) and its thermal stability. The incorporation of polar groups, such as sulfonic acid, can have a profound impact on this behavior.

A novel homologous series of liquid crystals based on a benzenesulfonic acid moiety, specifically (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid, demonstrates the significant role of the terminal –SO3H group. nih.gov In this research, the terminal sulfonic acid group, being a strong electron-withdrawing group, plays a considerable role in the molecular stabilization, which results in high thermal stability of the observed smectic A (SmA) mesophase. nih.gov All synthesized compounds in the series were found to be purely smectogenic, exhibiting an enantiotropic SmA phase. nih.gov The thermal stability of this phase was observed to increase with the length of the terminal alkoxy chain, a key finding in understanding the structure-property relationships in these systems. nih.gov

The mesomorphic characteristics of these sulfonic acid-containing liquid crystals were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The data reveals that the introduction of the sulfonic acid group leads to materials with high thermal transition temperatures and stable mesophases over a broad range. nih.govrsc.org

| Compound | Alkoxy Chain Length (n) | Transition Temperature (°C) | Mesophase Range (°C) |

|---|---|---|---|

| S6 | 6 | 254.9 | 39.3 |

| S8 | 8 | 259.3 | 54.1 |

| S10 | 10 | 265.0 | 51.8 |

Data derived from studies on (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid derivatives. nih.gov

These findings underscore the potential of benzenesulfonic acid derivatives, including Benzenesulfonic acid, 3-(sulfoamino)-, in the design of new liquid crystalline materials with tailored thermal and electro-optical properties for advanced display and sensor applications. nih.gov

Role in Amphiphilic Architectures and Surfactant Design for Specific Research Applications